N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atomsThe thiazole ring is known for its aromatic properties and reactivity, making it a versatile scaffold in the synthesis of biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 4,5-dimethylthiazole with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Another method involves the reaction of 4,5-dimethylthiazole with acetyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound can induce oxidative stress in microbial cells, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[(5-nitro-1,3-benzoxazol-2-yl)sulfanyl]acetamide
- N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
- N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide
Uniqueness
N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of the dimethyl groups enhances its stability and reactivity compared to other thiazole derivatives .
Biological Activity
N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a thiazole ring which is known for its role in various biological activities. The molecular formula for this compound is C7H10N2S, with a molecular weight of approximately 158.23 g/mol. The thiazole moiety enhances its interaction with biological targets due to its ability to form hydrogen bonds and participate in π-π stacking interactions.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes by binding to their active sites.
- Cell Cycle Modulation : The compound can induce cell cycle arrest in cancer cells, particularly at the G1 phase.
- Apoptosis Induction : It triggers programmed cell death in certain cancer cell lines.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against a variety of pathogens.
Table 1: Antimicrobial Activity Data
Pathogen | Minimum Inhibitory Concentration (MIC) | Remarks |
---|---|---|
Staphylococcus aureus | 0.25 μg/mL | Effective against biofilms |
Escherichia coli | 0.50 μg/mL | Moderate activity |
Candida albicans | 16.69–78.23 μM | Antifungal activity noted |
Research indicates that the compound's efficacy against Staphylococcus aureus includes significant inhibition of biofilm formation, which is crucial for treating chronic infections .
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines.
Table 2: Anticancer Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 12.15 | Induces apoptosis and cell cycle arrest |
MDA-MB-231 | 6.77 | Inhibits VEGFR-2 signaling pathway |
A549 | Not reported | Potential apoptosis induction observed |
The compound has shown promising results in inhibiting the vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis .
Anti-inflammatory Properties
This compound has also been explored for its anti-inflammatory effects. Studies indicate that it may reduce inflammation by inhibiting pro-inflammatory cytokines and modulating immune responses.
Case Study 1: Breast Cancer Treatment
A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through caspase activation pathways. This suggests its potential as a therapeutic agent in breast cancer management .
Case Study 2: Antibacterial Efficacy
In another study focusing on bacterial infections, this compound displayed notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Its ability to disrupt biofilm formation makes it a candidate for further development as an antimicrobial agent .
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-4-5(2)11-7(8-4)9-6(3)10/h1-3H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBMJZHDVBBRKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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